N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide
Description
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide is a synthetic organic compound characterized by a phenyl ring substituted with a tetrazole group at the para position and an acrylamide (prop-2-enamide) moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, confers metabolic stability and hydrogen-bonding capabilities, making it a critical pharmacophore in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-2-10(16)12-8-3-5-9(6-4-8)15-7-11-13-14-15/h2-7H,1H2,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQZQQFBVXBVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-(1H-Tetrazol-1-yl)aniline
The tetrazole ring is synthesized via a [3+2] cycloaddition reaction between a nitrile precursor and sodium azide (NaN₃). This step is critical for establishing the heterocyclic core of the compound.
Reaction Mechanism
The cycloaddition proceeds through a concerted mechanism, where the nitrile group reacts with NaN₃ to form a tetrazoline intermediate, which subsequently aromatizes to the tetrazole. The regioselectivity of the reaction favors the 1H-tetrazole isomer due to thermodynamic stabilization from conjugation with the phenyl ring.
Optimized Conditions
Recent advancements highlight the use of nanocatalysts to enhance reaction efficiency. For example, Co-(PYT)₂@BNPs (a cobalt-based heterogeneous catalyst) in PEG-400 solvent achieves a 98% yield at 120°C with 1.4 equivalents of NaN₃. Comparative studies of catalytic systems are summarized in Table 1.
Table 1: Catalytic Systems for Tetrazole Formation
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| Co-(PYT)₂@BNPs | PEG-400 | 120 | 100 | 98 |
| None | THF | Reflux | 420 | 20 |
| CuI | DMF | 80 | 240 | 85 |
Key insights:
Acylation with Acryloyl Chloride
The second step involves introducing the propenamide group via acylation of 4-(1H-tetrazol-1-yl)aniline. This reaction typically employs acryloyl chloride in the presence of a base to neutralize HCl byproducts.
Reaction Setup
Process Optimization
Studies indicate that maintaining a temperature of 0–5°C during acryloyl chloride addition minimizes side reactions such as polymerization. Post-reaction, the mixture is stirred at room temperature for 4–6 hours, followed by extraction with ethyl acetate and washing with brine.
Table 2: Acylation Conditions and Outcomes
Purification and Characterization
Purification Techniques
Analytical Confirmation
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NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals at δ 8.2 (tetrazole C-H), δ 6.4–6.7 (propenamide vinyl protons), and δ 2.1 (amide N-H).
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Mass Spectrometry : ESI-MS m/z 243.26 [M+H]⁺ corroborates the molecular formula C₁₁H₁₀N₅O.
Challenges and Alternative Approaches
Regioselectivity in Tetrazole Formation
Uncatalyzed reactions often produce mixtures of 1H- and 2H-tetrazole isomers. Employing Lewis acids like ZnBr₂ or CuI enhances 1H-selectivity (>95%) by coordinating to the nitrile nitrogen.
Stability of Acryloyl Chloride
To prevent hydrolysis, acryloyl chloride must be stored under anhydrous conditions and added dropwise to the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of tetrazoles can yield amines.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction can produce amines .
Scientific Research Applications
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can stabilize negative charges by delocalizing electrons, which enhances receptor-ligand interactions . This property allows the compound to penetrate cell membranes more easily and interact with specific molecular targets, leading to its biological effects .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Tetrazole vs. Triazole : Tetrazole’s higher nitrogen content enhances metal coordination (e.g., zinc in enzymes), while triazole’s stability under acidic conditions favors oral bioavailability .
- Acrylamide’s Role : Covalent binding to cysteine residues in kinases (as in osimertinib) suggests this compound may target similar pathways .
Biological Activity
N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The tetrazole ring structure is known for its ability to mimic carboxylic acids, allowing it to interact with various biological targets. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound has the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C10H9N5O
- Molecular Weight : 215.21 g/mol
- InChI Key : WZSGVQGAWLVVIY-UHFFFAOYSA-N
Biological Activities
This compound exhibits several notable biological activities:
1. Antitumor Activity
Research indicates that compounds containing tetrazole rings can inhibit tumor growth. A study demonstrated that derivatives of tetrazole showed significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
2. Antibacterial and Antifungal Properties
The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies have shown that it exhibits significant inhibition against Gram-positive bacteria and certain fungal strains. The presence of the tetrazole moiety enhances its interaction with bacterial enzymes.
3. Xanthine Oxidase Inhibition
A related study focused on the design of tetrazole derivatives as xanthine oxidase inhibitors. The introduction of the tetrazole moiety improved binding affinity and potency, with some derivatives showing IC50 values in the low micromolar range . This suggests potential applications in treating conditions like gout due to reduced uric acid production.
The biological activity of this compound is primarily attributed to its ability to act as a bioisostere for carboxylic acids. This property allows it to interact with various enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit enzymes by mimicking substrate structures.
- Receptor Interaction : It may bind to specific receptors involved in signaling pathways related to inflammation and cancer progression.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Tetrazole Ring : This is often achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
- Coupling Reaction : The resulting tetrazole is then coupled with prop-2-enamide through standard amide bond formation techniques.
Comparative Analysis
When compared to other tetrazole-containing compounds, this compound shows distinct advantages:
| Compound | Biological Activity | Potency (IC50) | Mechanism |
|---|---|---|---|
| N-[4-(1H-tetrazol-1-yl)phenyl]prop-2-enamide | Antitumor, Antibacterial | Varies (low μM range) | Enzyme inhibition |
| 3-Aryl-Tetrazoles | Antifungal | Varies (high μM range) | Unknown |
| N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide | Xanthine oxidase inhibition | 0.031 μM | Enzyme binding |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Studies : A recent investigation found that derivatives of this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Xanthine Oxidase Inhibition : A structure-based drug design approach identified potent inhibitors based on the tetrazole scaffold that could serve as novel treatments for hyperuricemia .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the tetrazole ring via cycloaddition between nitriles and sodium azide. Subsequent coupling of the tetrazole-substituted aniline with acryloyl chloride under Schotten-Baumann conditions yields the final amide. Key intermediates include 4-(1H-tetrazol-1-yl)aniline, which is synthesized using POCl3 as a catalyst in nitrile-azide cycloaddition . Reaction optimization often focuses on controlling temperature (e.g., 90°C for cycloaddition) and solvent selection (e.g., DMF for coupling reactions).
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amide bond and tetrazole ring presence. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity, while Mass Spectrometry (MS) validates molecular weight. Thin-Layer Chromatography (TLC) in solvent systems like ethyl acetate/hexane (3:7) monitors reaction progress. X-ray crystallography (using SHELX software for refinement) resolves structural ambiguities in crystalline forms .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound, particularly in scaling up reactions?
- Methodological Answer : Yield optimization requires:
- Catalyst Screening : Testing alternatives to POCl3 (e.g., ZnCl2) for tetrazole formation to reduce side reactions.
- Solvent Effects : Using polar aprotic solvents (e.g., DMSO) to enhance coupling efficiency.
- Inert Atmospheres : Employing nitrogen/argon to prevent oxidation of sensitive intermediates like acryloyl chloride.
- Stepwise Monitoring : Real-time TLC or in-situ IR spectroscopy to detect intermediates and adjust reaction conditions .
Q. What computational strategies are effective for predicting the bioactivity of N-[4-(tetrazolyl)phenyl]prop-2-enamide derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like histone deacetylases (HDACs) or kinases identifies potential binding modes. Density Functional Theory (DFT) calculations assess electronic properties of the tetrazole ring (e.g., charge distribution) to predict reactivity. Molecular Dynamics (MD) simulations (AMBER/CHARMM force fields) evaluate stability in biological matrices .
Q. How should researchers address contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cellular IC50)?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization for enzyme activity vs. cell viability assays).
- Structural Analysis : Compare X-ray co-crystallography data with docking results to confirm binding modes.
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain discrepancies between in vitro and cellular activity .
Q. What strategies mitigate instability of the tetrazole moiety under physiological conditions?
- Methodological Answer :
- Prodrug Design : Mask the tetrazole with protecting groups (e.g., tert-butyl) that hydrolyze in target tissues.
- pH Optimization : Formulate buffers (pH 6.5–7.5) to reduce acid-catalyzed degradation.
- Lyophilization : Store the compound as a lyophilized powder under inert gas to prevent hydration-induced decomposition .
Q. How can structural modifications enhance selectivity for specific biological targets (e.g., kinases vs. HDACs)?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the tetrazole with a carboxylate or sulfonamide group to modulate hydrogen bonding.
- Side-Chain Engineering : Introduce bulky substituents (e.g., 4-methylphenyl) on the acrylamide to sterically hinder off-target binding.
- Pharmacophore Mapping : Use QSAR models to identify critical interactions (e.g., hydrophobic pockets in kinase ATP-binding sites) .
Data Contradiction Analysis
Q. How to resolve discrepancies in crystallographic data vs. solution-state NMR structures?
- Methodological Answer :
- Dynamic Effects : Perform variable-temperature NMR to detect conformational flexibility in solution.
- Crystallization Artifacts : Compare multiple crystal forms (polymorphs) to rule out packing-induced distortions.
- Complementary Techniques : Use Small-Angle X-ray Scattering (SAXS) to study solution-phase conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
